Diethyl 5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate
Overview
Description
Diethyl 5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C20H21N3O8S2 and a molecular weight of 495.526 Da . This compound is characterized by its unique thiophene ring structure, which is substituted with various functional groups, including methoxy, nitro, and carbamothioylamino groups.
Preparation Methods
The synthesis of Diethyl 5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. The synthetic route may include the following steps:
Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate starting materials under specific conditions to form the thiophene core.
Introduction of Functional Groups: The methoxy, nitro, and carbamothioylamino groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxyl groups to form the diethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Diethyl 5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbamothioylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to Diethyl 5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate include:
Dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate: Similar structure but with dimethyl ester groups instead of diethyl.
Diethyl [(4-methoxy-3-nitrobenzoyl)amino]malonate: Similar functional groups but different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8S2/c1-5-30-18(25)14-10(3)15(19(26)31-6-2)33-17(14)22-20(32)21-16(24)11-7-8-13(29-4)12(9-11)23(27)28/h7-9H,5-6H2,1-4H3,(H2,21,22,24,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLPIOYOEOROMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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